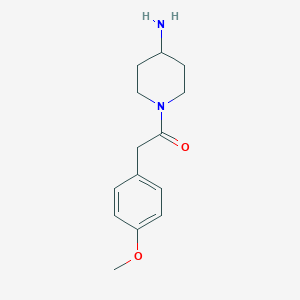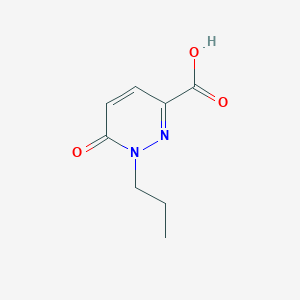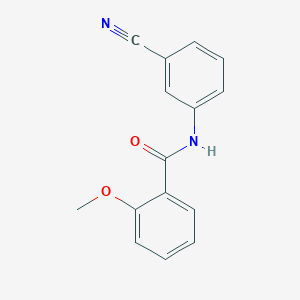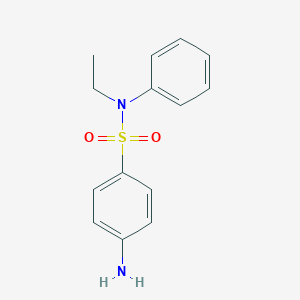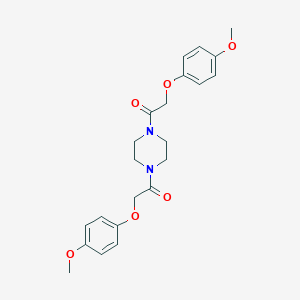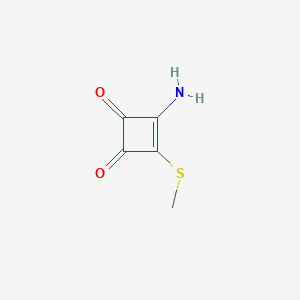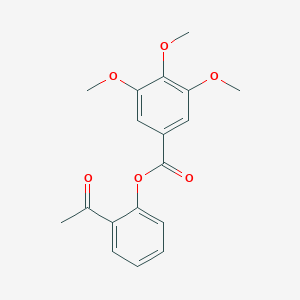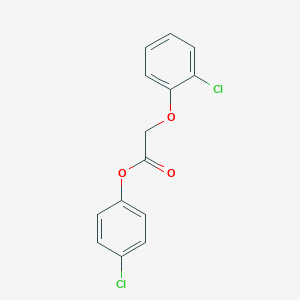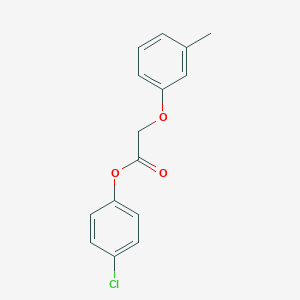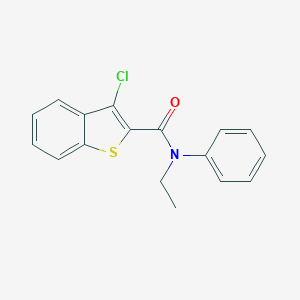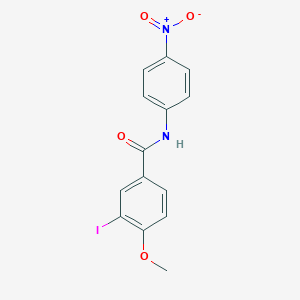
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide is a chemical compound that has been widely studied and used in scientific research. This compound is also known as INB-4, and it has shown potential in various applications, especially in the field of cancer research.
Mécanisme D'action
The mechanism of action of INB-4 involves the inhibition of the protein kinase CK2. CK2 is a protein that is involved in various cellular processes, including cell growth and proliferation. INB-4 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of cell growth and induction of apoptosis.
Effets Biochimiques Et Physiologiques
INB-4 has been shown to have minimal toxicity in normal cells. It has also been shown to have low binding affinity for other protein kinases, which reduces the risk of off-target effects. INB-4 has been shown to be effective in inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
INB-4 has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have minimal toxicity in normal cells. However, there are also limitations to the use of INB-4. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the synthesis of INB-4 is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of INB-4. One potential application is in combination therapy with other cancer drugs. INB-4 has been shown to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin. Another potential application is in the treatment of other diseases that involve the dysregulation of CK2, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of INB-4 in these applications. Additionally, more research is needed to optimize the synthesis of INB-4 and develop more efficient methods for its production.
Conclusion:
In conclusion, INB-4 is a promising compound for cancer research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. INB-4 has minimal toxicity in normal cells and has the potential for use in combination therapy with other cancer drugs. However, more research is needed to fully understand the mechanism of action and potential applications of INB-4.
Méthodes De Synthèse
The synthesis of INB-4 involves the reaction between 3-iodo-4-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
INB-4 has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. INB-4 has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective in inhibiting the growth of tumors in animal models.
Propriétés
Numéro CAS |
6251-38-3 |
|---|---|
Nom du produit |
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide |
Formule moléculaire |
C14H11IN2O4 |
Poids moléculaire |
398.15 g/mol |
Nom IUPAC |
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-7-2-9(8-12(13)15)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) |
Clé InChI |
QDGZSCPMNOOCNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



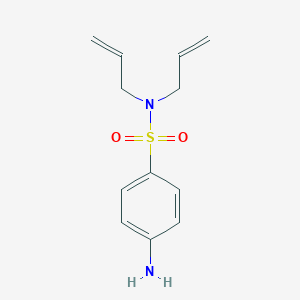
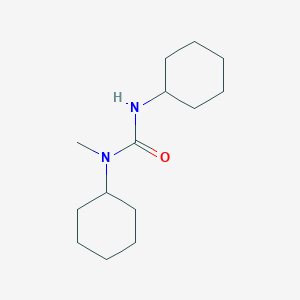
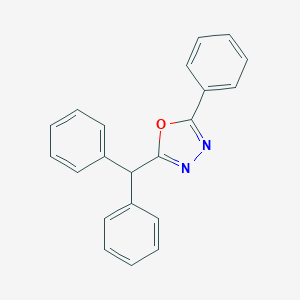
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
